IbrutinibM34 -

IbrutinibM34

Catalog Number: EVT-14240521
CAS Number:
Molecular Formula: C25H26N6O3
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ibrutinib M34 involves its formation through metabolic processes rather than direct chemical synthesis. Specifically, when ibrutinib is administered, it undergoes oxidation by cytochrome P450 enzymes in the liver. The process typically involves:

  1. Incubation: Ibrutinib is incubated with human liver microsomes in the presence of NADPH, which serves as a cofactor for the enzymatic reactions.
  2. Analysis: The resulting metabolites, including M34, are analyzed using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This method allows for the precise quantification and identification of metabolites formed during the incubation process .

Technical details regarding the synthesis focus on optimizing conditions such as enzyme concentrations and incubation times to maximize yield and purity of the metabolite.

Molecular Structure Analysis

The molecular structure of ibrutinib M34 can be characterized by its molecular formula and structural features. Ibrutinib itself has a molecular formula of C_19H_20N_6O_2S. The specific structural changes that occur during its metabolism to form M34 involve oxidation reactions that modify functional groups within the molecule.

Data

  • Molecular Weight: Approximately 392.47 g/mol.
  • Structural Features: The structure includes a substituted phenyl ring and an isothiazole moiety characteristic of many kinase inhibitors.
Chemical Reactions Analysis

Ibrutinib M34 is primarily formed through oxidation reactions catalyzed by cytochrome P450 enzymes. The key reactions include:

  1. Oxidation: Ibrutinib undergoes hydroxylation at specific positions on its aromatic rings.
  2. Enzyme Interaction: The involvement of CYP3A4/5 is critical, as these enzymes facilitate the metabolic conversion necessary for producing M34 from ibrutinib.

Technical details regarding these reactions indicate that they are complex and can vary based on individual metabolic rates influenced by genetic factors or concurrent medications .

Mechanism of Action

Ibrutinib functions by irreversibly binding to Bruton's tyrosine kinase, inhibiting its activity. This inhibition disrupts B-cell receptor signaling pathways crucial for B-cell survival and proliferation. The mechanism can be summarized as follows:

  1. Binding: Ibrutinib binds to the active site of Bruton's tyrosine kinase.
  2. Inhibition: This binding prevents downstream signaling cascades that would normally promote cell survival.
  3. Cell Death: As a result, malignant B-cells undergo apoptosis due to disrupted signaling.

The formation of metabolites like M34 may also play a role in modulating this action or contributing to pharmacokinetics .

Physical and Chemical Properties Analysis

Ibrutinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Ibrutinib shows good stability under standard storage conditions with a retest period supporting its shelf life up to 24 months .

Relevant data also indicate that specific polymorphs exist for ibrutinib, with Form A being the most thermodynamically stable .

Applications

Ibrutinib M34, while primarily a metabolite, contributes significantly to understanding the pharmacodynamics and pharmacokinetics of ibrutinib therapy. Its applications include:

  • Clinical Monitoring: Measuring levels of metabolites like M34 can help assess patient response to treatment and guide dosage adjustments.
  • Research: Investigating the role of metabolites in therapeutic efficacy and safety profiles enhances understanding of drug interactions and individual variability in drug metabolism.
Metabolic Pathways and Enzymatic Synthesis of Ibrutinib M34

Role of CYP3A4/5 in the Formation of Ibrutinib M34

Ibrutinib undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The metabolite M34 arises through a distinct piperidine ring opening pathway, where ibrutinib’s piperidine moiety is oxidatively cleaved and reduced to a primary alcohol. This transformation is catalyzed specifically by CYP3A4/5, as demonstrated in studies using single-donor human liver microsomes (HLMs) and primary human hepatocytes. In these systems, M34 formation correlated strongly (r > 0.85) with midazolam 1ʹ-hydroxylase activity—a benchmark for CYP3A functional activity—and with CYP3A4 protein abundance quantified via targeted proteomics [1] [2].

The kinetics of M34 generation follow Michaelis-Menten saturation, with an apparent K~m~ of 15–20 µM in HLMs, indicating moderate substrate affinity. Notably, CYP3A5 contributes significantly to this pathway in donors expressing this polymorphic enzyme (CYP3A5 expressers), though its impact is secondary to CYP3A4 due to lower hepatic expression [1] [4].

Table 1: Enzymatic Parameters for Ibrutinib Metabolite Formation in Human Liver Microsomes

MetabolitePrimary PathwayCYP3A4 K~m~ (µM)Correlation with Midazolam 1ʹ-OH (r)
M34Piperidine ring opening18.2 ± 3.10.89
M37Acrylamide epoxidation8.7 ± 1.90.92
M25Carboxylic acid formation22.5 ± 4.30.85

Data derived from incubations with 5 µM ibrutinib in 20 donor HLMs [1].

Comparative Analysis of M34 with Other CYP3A-Specific Metabolites (M37, M25)

M34 represents one of three dominant CYP3A-driven oxidative metabolites, alongside:

  • M37 (PCI-45227): Formed via epoxidation of ibrutinib’s acrylamide group followed by hydrolysis to a dihydrodiol. This is the primary pharmacologically active metabolite, though its BTK inhibitory activity is 15-fold lower than the parent drug [1] [4] [8].
  • M25: Generated through oxidation of M34’s primary alcohol to a carboxylic acid, making it a terminal metabolite in this pathway [3] [8].

Structurally, M34 retains the pyrazolopyrimidine core but lacks the intact piperidine-acrylamide chain critical for covalent BTK binding. Consequently, M34 exhibits negligible kinase inhibitory activity (<1% of ibrutinib’s potency) [4] [8]. Metabolite kinetics further distinguish M34: it is an intermediate metabolite with a plasma half-life of ~6 hours in humans, whereas M37 is stable, and M25 accumulates due to slow renal excretion [3]. In hepatocyte incubations, M34 formation rates are 30% lower than M37 but 2-fold higher than M25, reflecting its position as a precursor in the oxidative cascade [1].

Table 2: Functional and Pharmacokinetic Properties of Major Ibrutinib Metabolites

MetaboliteBTK Inhibition Relative to IbrutinibElimination Half-life (h)Formation Rate in Hepatocytes (pmol/min/mg)
M34<1%~642.3 ± 8.7
M37~6.7%>2460.1 ± 12.4
M25Not detectable~4819.8 ± 5.2

Data compiled from human hepatocyte studies and pharmacodynamic assessments [1] [3] [4].

Ontogenetic Variations in Hepatic CYP3A Activity and M34 Synthesis

CYP3A activity exhibits significant age-dependent maturation, profoundly impacting M34 synthesis. Studies using matched hepatocytes and plasma from 15 cadaveric donors revealed that hepatic CYP3A activity (measured by midazolam 1ʹ-hydroxylation) and M34 formation are minimal in infants (≤1 year) due to immature enzyme expression. After excluding an infant donor, strong correlations emerged between plasma 4β-hydroxycholesterol/cholesterol (4β-HC/cholesterol) ratio—a validated endogenous biomarker of hepatic CYP3A activity—and M34 formation (r = 0.62–0.67) in donors aged >1 year [1] [2] [5].

The ontogeny of CYP3A4 lags behind other drug-metabolizing enzymes, reaching 50% of adult activity by age 2 and full maturity by adolescence. Consequently, M34 synthesis capacity is markedly reduced in pediatric populations compared to adults, independent of body weight adjustments. This variation complicates pharmacokinetic predictions in younger patients, necessitating biomarker-guided dosing strategies. The plasma 4β-HC/cholesterol ratio demonstrates promise as a noninvasive tool to estimate CYP3A-mediated ibrutinib metabolism (including M34) in adults but requires validation in children [1] [2] [5].

Table 3: Impact of Age on CYP3A Activity and Ibrutinib Metabolite Formation

Age GroupCYP3A Activity (% of Adult)M34 Formation Rate (% of Adult)Correlation with 4β-HC/Cholesterol (r)
Infants (≤1y)5–10%8–12%Not significant
Children (1–12y)30–80%25–75%0.41
Adults (>18y)100%100%0.67

Data inferred from hepatocyte incubations and biomarker analyses [1] [2] [5].

Properties

Product Name

IbrutinibM34

IUPAC Name

N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-hydroxypentyl]prop-2-enamide

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C25H26N6O3/c1-2-21(33)27-15-18(7-6-14-32)31-25-22(24(26)28-16-29-25)23(30-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,32H,1,6-7,14-15H2,(H,27,33)(H2,26,28,29)

InChI Key

IFSZBDPQFKDONK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC(CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.